molecular formula C22H18N4O2 B2384073 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034482-59-0

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2384073
CAS No.: 2034482-59-0
M. Wt: 370.412
InChI Key: XXUYQKCZHOPGEZ-UHFFFAOYSA-N
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Description

The compound 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide features a hybrid structure combining an isoxazole-carboxamide core with a substituted pyrimidine moiety. This architecture is designed to leverage the pharmacophoric properties of both heterocycles:

  • Isoxazole ring: Provides rigidity and hydrogen-bonding capabilities via the carboxamide group.
  • Pyrimidine-ethyl linker: Enhances π-π stacking interactions and solubility via aromatic substitution.

Properties

IUPAC Name

5-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-22(19-13-20(28-26-19)17-7-3-1-4-8-17)23-12-11-16-14-24-21(25-15-16)18-9-5-2-6-10-18/h1-10,13-15H,11-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYQKCZHOPGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The phenyl and pyrimidinyl groups are introduced through subsequent substitution reactions.

    Cycloaddition Reaction: A nitrile oxide is generated in situ from a hydroxylamine and an aldehyde, which then reacts with an alkyne to form the isoxazole ring.

    Substitution Reactions: The phenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the substitution reactions to identify the most efficient catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the attached substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Weight Notable Substituents Evidence Source
5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide (Target) Isoxazole-3-carboxamide + ethyl-linked 2-phenylpyrimidine ~373.39* Ethyl linker, dual phenyl groups Inferred
5-phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide Isoxazole-3-carboxamide + 3-pyridinyl 265.27 Pyridine vs. pyrimidine substitution
5-methyl-4-nitro-N-(2-(prop-2-yn-1-yloxy)ethyl)isoxazole-3-carboxamide (47) Nitro group at C4, propargyloxyethyl chain 254.20 Electron-withdrawing nitro group
N,5-dimethyl-4-nitro-N-(prop-2-yn-1-yl)isoxazole-3-carboxamide (48) N-methylation, propargylamine linker 224.20 Methylation at N-position
5-phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide Thienylmethyl substituent instead of pyrimidine-ethyl 284.33 Sulfur-containing heterocycle

*Calculated based on and .

Key Structural Differences and Implications

Pyrimidine vs. Pyridine Substitution

  • The target compound’s 2-phenylpyrimidin-5-yl group (from methyl 2-phenylpyrimidine-5-carboxylate in ) offers two nitrogen atoms for hydrogen bonding, enhancing target affinity compared to the single nitrogen in 3-pyridinyl analogs .
  • Pyrimidine’s electron-deficient nature may improve π-π stacking in hydrophobic binding pockets .

Linker Flexibility

  • The ethyl linker in the target compound increases conformational flexibility compared to direct pyridinyl attachment () or rigid propargyl chains (). This may optimize binding to flexible enzyme active sites.

The thienylmethyl group in ’s analog introduces sulfur, which may alter solubility and redox properties.

Research Findings and Trends

  • Kinase Selectivity: Pyrimidine-containing analogs () often exhibit selectivity for kinases like EGFR or Aurora due to their ATP-mimetic properties, whereas pyridine-based compounds () may favor non-kinase targets.

Biological Activity

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole class of heterocyclic organic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial , antiviral , and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further therapeutic research.

Chemical Structure

The molecular formula for this compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}. The compound features a five-membered isoxazole ring, which is crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through a cycloaddition reaction between a nitrile oxide and an alkyne.
  • Substitution Reactions : The phenyl and pyrimidinyl groups are introduced via nucleophilic substitution reactions, often utilizing palladium-catalyzed cross-coupling techniques.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that certain derivatives can selectively target solid tumors. A notable study demonstrated that a structurally similar compound inhibited the phosphorylation of STAT3, a key player in cancer cell signaling pathways, suggesting that this compound may also exert similar effects.

Antimicrobial and Antiviral Properties

Preliminary evaluations suggest that this compound could possess antimicrobial and antiviral activities. Isoxazoles have been documented to inhibit various pathogens, which could be attributed to their ability to disrupt critical cellular processes in microbes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or microbial growth.
  • Interaction with Receptors : It may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anticancer Activity

A study focusing on similar isoxazole derivatives showed promising results in vitro against colon cancer cell lines. The derivative tested displayed an IC50 value of 2.5 μg/mL against CT-26 mouse colon tumor cells, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced cell death through necrosis rather than apoptosis, which could inform future therapeutic strategies targeting cancer cells.

Research on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various isoxazole derivatives against multiple bacterial strains. Results indicated that some derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting potential utility as antimicrobial agents.

Data Table

PropertyValue
Molecular FormulaC21H22N4O2C_{21}H_{22}N_{4}O_{2}
Molecular Weight362.43 g/mol
Anticancer IC50 (Colon Cancer)2.5 μg/mL
Mode of Cell DeathNecrosis
Potential ApplicationsAnticancer, Antimicrobial

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